molecular formula C11H16OSi B8486955 3'-Trimethylsilylacetophenone

3'-Trimethylsilylacetophenone

Cat. No. B8486955
M. Wt: 192.33 g/mol
InChI Key: DSYJPVVMWAWYGA-UHFFFAOYSA-N
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Patent
US06096895

Procedure details

To a solution of the title compound of Step B (11.2 g) in acetone (400 mnL) was added an aqueous solution of 1N hydrochloric acid (6 mL) and the mixture was heated at reflux overnight. After cooling, the mixture was concentrated under reduced pressure and the resulting residue was dissolved in diethyl ether and dried (MgSO4). The drying agent was removed by filtration and the solvent was removed under reduced pressure to give a yellow oil. The crude product was combined with another batch of crude product prepared in the same manner and purified by distillation (47 Pa, 58-59° C.) to afford 8.9 g of the title compound of Step C as an oil. 1H NMR (CDCl3): δ 8.11 (s,1H), 7.92 (d,1H), 7.7 (d,1H), 7.47 (t,1H), 2.62 (s,3H), 0.30 (s,8H).
Name
title compound
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:16])([CH3:15])[C:3]1[CH:4]=[C:5]([C:9]2([CH3:14])OCC[O:10]2)[CH:6]=[CH:7][CH:8]=1.Cl>CC(C)=O>[CH3:15][Si:2]([CH3:1])([CH3:16])[C:3]1[CH:4]=[C:5]([C:9](=[O:10])[CH3:14])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
title compound
Quantity
11.2 g
Type
reactant
Smiles
C[Si](C=1C=C(C=CC1)C1(OCCO1)C)(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
prepared in the same manner
DISTILLATION
Type
DISTILLATION
Details
purified by distillation (47 Pa, 58-59° C.)

Outcomes

Product
Name
Type
product
Smiles
C[Si](C=1C=C(C=CC1)C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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